molecular formula C14H12N2O2 B8749496 {4-[(e)-Phenyldiazenyl]phenyl}acetic acid CAS No. 3517-23-5

{4-[(e)-Phenyldiazenyl]phenyl}acetic acid

Cat. No. B8749496
CAS RN: 3517-23-5
M. Wt: 240.26 g/mol
InChI Key: RZOAXRWZKOEFOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{4-[(e)-Phenyldiazenyl]phenyl}acetic acid is a useful research compound. Its molecular formula is C14H12N2O2 and its molecular weight is 240.26 g/mol. The purity is usually 95%.
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properties

CAS RN

3517-23-5

Molecular Formula

C14H12N2O2

Molecular Weight

240.26 g/mol

IUPAC Name

2-(4-phenyldiazenylphenyl)acetic acid

InChI

InChI=1S/C14H12N2O2/c17-14(18)10-11-6-8-13(9-7-11)16-15-12-4-2-1-3-5-12/h1-9H,10H2,(H,17,18)

InChI Key

RZOAXRWZKOEFOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

10.13 g (0.067 mol) of 4-aminophenylacetic acid Merck, pro analysis) was placed in a 250 mL one-necked round flask with a magnetic stirring bar and 100 mL of glacial acetic acid was added; during 15 minutes a light yellow suspension was formed. 7.22 g (0.067 mol) of nitrosobenzene (Fluka, purum) was added rapidly resulting in a green suspension. Stirring at room temperature was continued for 18 h. The resulting metallic shining needles in a brown solution was vacuum filtered and washed once with 50 mL of cold glacial acetic acid and five times with 50 mL portions of cold water. The orange precipitate was dissolved by heating to boiling in a mixture of 160 mL of ethanol and 40 mL of water. After unforced cooling to room temperature the mixture was cooled on an ice/water bath and vacuum filtered. The filtercake was washed six times with 25 mL of externally cooled ethanoL After drying 16 h at 50° C. under vacuum 7.23 g (yield 45%) of 2-[4(phenylazo)phenyl]-ethanoic acid was obtained.
Quantity
10.13 g
Type
reactant
Reaction Step One
Quantity
7.22 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

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